3-(3,5-Difluoro-4-nitrophenyl)acrylic acid
Description
3-(3,5-Difluoro-4-nitrophenyl)acrylic acid is a fluorinated nitroaromatic compound featuring an acrylic acid backbone (CH₂=CHCOOH) substituted at the β-position with a 3,5-difluoro-4-nitrophenyl group.
Properties
Molecular Formula |
C9H5F2NO4 |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(E)-3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
DMHLTJAYXVMWMQ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitrocinnamic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorocinnamic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts to couple 3,5-difluorobenzene with a suitable cinnamic acid derivative .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-nitrocinnamic acid may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3,5-difluoro-4-aminocinnamic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 3,5-difluoro-4-aminocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-nitrocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrocinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
| Compound Name | Molecular Formula | Key Substituents | Backbone Structure |
|---|---|---|---|
| 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid | C₉H₅F₂NO₄ | 3,5-difluoro, 4-nitro | Acrylic acid (CH₂=CHCOOH) |
| 2-(3,5-Difluoro-4-nitrophenyl)acetic acid | C₈H₅F₂NO₄ | 3,5-difluoro, 4-nitro | Acetic acid (CH₂COOH) |
| Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) | C₉H₈O₄ | 3,4-dihydroxy | Acrylic acid (CH₂=CHCOOH) |
Key Observations :
- The fluorine and nitro groups in the target compound enhance electron-withdrawing effects, increasing acidity compared to caffeic acid’s electron-donating hydroxyl groups.
- The acrylic acid backbone (vs.
Physicochemical Properties
Analysis :
Functional Contrasts :
- The target compound’s nitro group may enable participation in nucleophilic aromatic substitution reactions, unlike caffeic acid’s hydroxyl-dominated reactivity.
- While caffeic acid is used in food and cosmetics, the fluorine and nitro substituents in the target compound likely restrict it to industrial or research settings due to toxicity concerns.
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